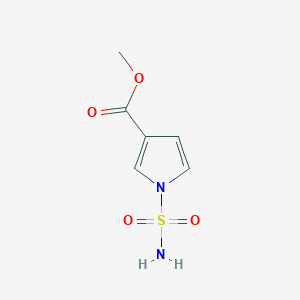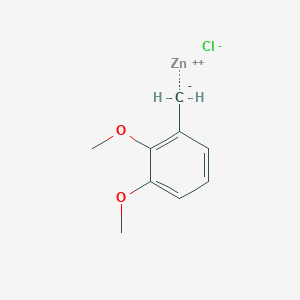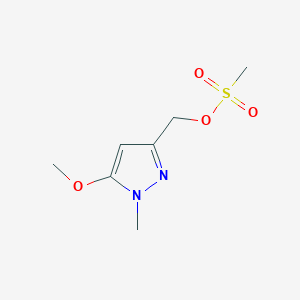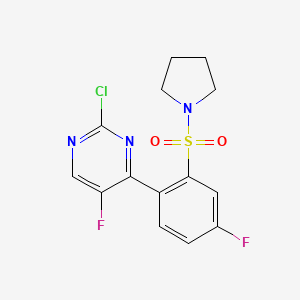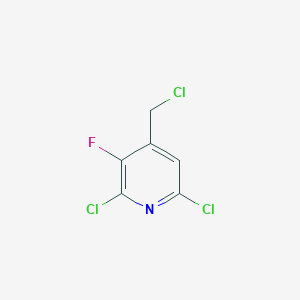
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine is an organic compound with the molecular formula C6H3Cl3FN It is a derivative of pyridine, characterized by the presence of chlorine and fluorine atoms attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine typically involves the halogenation of pyridine derivatives. One common method includes the chlorination of 3-fluoropyridine followed by the introduction of a chloromethyl group. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Safety measures are crucial due to the handling of reactive halogenating agents.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the pyridine ring.
Coupling Reactions: It can engage in coupling reactions with organometallic reagents to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiourea under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands.
Major Products Formed
The major products formed from these reactions include substituted pyridines, pyridine oxides, and complex heterocyclic compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Agricultural Chemistry: It is employed in the synthesis of agrochemicals, including herbicides and insecticides.
Material Science: The compound is used in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or alter receptor function, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Dichloro-4-(chloromethyl)-3-methylpyridine: Similar structure but with a methyl group instead of a fluorine atom.
2,6-Dichloroquinone-4-chloroimide: Contains a quinone structure with similar halogenation.
2,6-Dichloro-4-trifluoromethyl-aniline: Aniline derivative with trifluoromethyl substitution.
Uniqueness
2,6-Dichloro-4-(chloromethyl)-3-fluoropyridine is unique due to the presence of both chlorine and fluorine atoms on the pyridine ring, which imparts distinct chemical reactivity and biological activity. The combination of these halogens enhances its potential for selective interactions in various applications.
Eigenschaften
Molekularformel |
C6H3Cl3FN |
|---|---|
Molekulargewicht |
214.4 g/mol |
IUPAC-Name |
2,6-dichloro-4-(chloromethyl)-3-fluoropyridine |
InChI |
InChI=1S/C6H3Cl3FN/c7-2-3-1-4(8)11-6(9)5(3)10/h1H,2H2 |
InChI-Schlüssel |
CUIPVWQKVWRAAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Cl)Cl)F)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


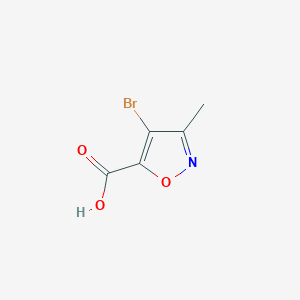
![Methyl 4-oxo-3-(phenylmethoxy)-6-[[(tetrahydro-2H-pyran-2-yl)oxy]methyl]-4H-pyran-2-carboxylate](/img/structure/B13977707.png)
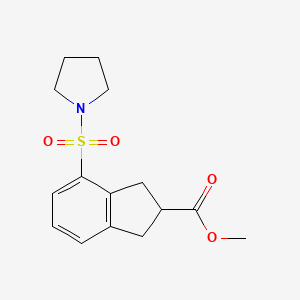
![5-[4-Morpholin-4-yl-6-(3-morpholin-4-ylsulfonylphenyl)thieno[3,2-d]pyrimidin-2-yl]pyridin-2-amine](/img/structure/B13977732.png)
![7-Cyclopropyl-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B13977734.png)

![[1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetaldehyde](/img/structure/B13977740.png)
![ethyl 3-[4-[tert-butyl(dimethyl)silyl]oxybutoxy]-1H-pyrazole-5-carboxylate](/img/structure/B13977753.png)
![2,2-Dimethyl-5-[(4-nitrophenyl)methylidene]-1,3-dioxane](/img/structure/B13977760.png)
